1-(2,2-Diethoxyethyl)piperidine

Purity specification Analytical chemistry Procurement tiering

1-(2,2-Diethoxyethyl)piperidine (CAS 3616-58-8; C11H23NO2; MW 201.31) is a piperidine derivative bearing an N-linked 2,2-diethoxyethyl acetal moiety. The compound exists as a clear to pale yellow liquid with a boiling point of 219-221 °C (lit.) and density of 0.915 g/mL at 25 °C (lit.).

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 3616-58-8
Cat. No. B1581921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Diethoxyethyl)piperidine
CAS3616-58-8
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCOC(CN1CCCCC1)OCC
InChIInChI=1S/C11H23NO2/c1-3-13-11(14-4-2)10-12-8-6-5-7-9-12/h11H,3-10H2,1-2H3
InChIKeyVSHHRRNJQBETGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Diethoxyethyl)piperidine (CAS 3616-58-8): Scientific Identity and Procurement Baseline


1-(2,2-Diethoxyethyl)piperidine (CAS 3616-58-8; C11H23NO2; MW 201.31) is a piperidine derivative bearing an N-linked 2,2-diethoxyethyl acetal moiety. The compound exists as a clear to pale yellow liquid with a boiling point of 219-221 °C (lit.) and density of 0.915 g/mL at 25 °C (lit.) [1]. Its N-alkylated piperidine structure confers tertiary amine basicity (predicted pKa 8.09±0.10), while the acetal-protected aldehyde functionality enables controlled unmasking of the reactive aldehyde group under acidic conditions . Commercially available at purities ranging from 95% to ≥99%, this building block serves primarily as a reactant in ethylene trimerization catalyst systems, superacid-mediated aryl-substituted piperidine synthesis, and elimination reaction studies .

Why Generic Piperidine Acetals Cannot Replace 1-(2,2-Diethoxyethyl)piperidine in Regulated Workflows


Direct substitution of 1-(2,2-diethoxyethyl)piperidine with structurally related piperidine acetals or alkylpiperidines introduces material risk in three critical procurement dimensions. First, the N-alkyl acetal substitution pattern directly dictates the stability of coordination complexes in ethylene trimerization catalysis—alteration of the chelate ring size formed upon coordination changes catalytic activity and selectivity profiles [1]. Second, the acetal protecting group lability differs between diethyl and dimethyl or cyclic acetals, affecting both storage stability and deprotection kinetics during in situ aldehyde generation . Third, isomer positional variation (e.g., 4-(2,2-diethoxyethyl)piperidine) yields a distinct LogP, pKa, and steric profile, precluding interchangeability in structure-activity relationship (SAR) studies without revalidation . The quantitative evidence below substantiates why this specific CAS registry number carries non-substitutable value.

Quantitative Differentiation Evidence for 1-(2,2-Diethoxyethyl)piperidine (CAS 3616-58-8)


Purity Tier Differentiation: ≥99% vs. Standard 95% for Analytical Sensitivity Workflows

Commercial suppliers offer 1-(2,2-diethoxyethyl)piperidine at two primary purity tiers: ≥99% (Santa Cruz Biotechnology, sc-224809) [1] and 95% (standard grade from Sigma-Aldrich, Bidepharm, Fluorochem) . The ≥99% grade is supported by batch-specific GC purity analysis showing measured purity of 99.05% on representative lots [1]. For applications requiring trace impurity control—such as catalyst precursor preparation where residual amine impurities poison transition metal centers—the ≥99% grade provides a 4-5% absolute purity advantage over the 95% grade, reducing total impurity burden by approximately 80% (from ~5% to ≤1%). This difference is material for workflows where impurity identity and concentration affect downstream reproducibility.

Purity specification Analytical chemistry Procurement tiering

Validated Reactant Identity in Published Ethylene Trimerization Catalyst Systems

1-(2,2-Diethoxyethyl)piperidine is explicitly documented as a reactant for preparing [NNN]-heteroscorpionate pyrazolyl Cr(III) precatalysts used in selective ethylene trimerization [1]. When activated with MAO, these chromium complexes bearing N-heterocycle substituents derived from piperidine acetal precursors achieved activities of 32,400-53,000 g/(g Cr h⁻¹) with total C6 selectivity >97.6% and 1-hexene selectivity >96.0% among hexenes [1]. The chelate ring size formed upon metal coordination—which depends on the N-alkyl substituent geometry provided by this specific piperidine acetal—was shown to directly influence catalytic performance relative to alternative ligand architectures [1]. This published validation distinguishes the compound from other piperidine acetals lacking demonstrated catalytic utility in peer-reviewed literature.

Ethylene trimerization Catalysis 1-Hexene production

Documented Intermediate in c-Met Inhibitor Quinoline Synthesis via Friedländer-Type Protocol

1-(2,2-Diethoxyethyl)piperidine serves as a key building block in the one-pot synthesis of C3-piperazinyl-substituted quinolines using a modified Friedländer protocol [1]. This published method enabled large-scale preparation of c-Met inhibitors and generated multi-substituted quinoline libraries for SAR studies [1]. The diethoxyethyl-protected aldehyde functionality allows controlled deprotection to the reactive piperidineacetaldehyde species required for the cyclocondensation step. Alternative piperidine derivatives lacking the protected aldehyde (e.g., simple N-alkylpiperidines) cannot participate in this transformation, while those with different acetal protecting groups (e.g., dimethyl acetal) exhibit altered deprotection kinetics and byproduct profiles .

Medicinal chemistry c-Met inhibitor Quinoline synthesis

Physicochemical Property Differentiation from Positional Isomer 4-(2,2-Diethoxyethyl)piperidine

1-(2,2-Diethoxyethyl)piperidine (N-substituted isomer) and 4-(2,2-diethoxyethyl)piperidine (C4-substituted isomer) exhibit distinct physicochemical profiles despite identical molecular formula and mass [1]. The N-substituted isomer (CAS 3616-58-8) has a topological polar surface area (TPSA) of 21.7 Ų and a consensus LogP of 1.91 , whereas the C4-substituted positional isomer—bearing a free secondary amine and a C4 alkyl substituent—would exhibit a significantly different TPSA (higher, due to free NH) and basicity profile (secondary amine vs. tertiary amine). This isomer-specific difference directly impacts chromatographic retention, solubility, membrane permeability, and metal coordination geometry, making the N-substituted isomer non-interchangeable with the 4-substituted variant in SAR studies, catalyst design, or analytical method development.

Structure-property relationship Physicochemical properties Isomer comparison

High-Value Application Scenarios for 1-(2,2-Diethoxyethyl)piperidine (CAS 3616-58-8)


Preparation of Chromium-Based Ethylene Trimerization Precatalysts for 1-Hexene Production

In industrial and academic catalysis laboratories, 1-(2,2-diethoxyethyl)piperidine is employed as a reactant for synthesizing [NNN]-heteroscorpionate pyrazolyl Cr(III) precatalysts. Upon activation with MAO, these precatalysts exhibit ethylene trimerization activities of 32,400-53,000 g/(g Cr h⁻¹) with 1-hexene selectivity exceeding 96.0% . This application scenario directly leverages the N-alkyl piperidine geometry provided by the compound to achieve the optimal chelate ring size for catalytic performance . Researchers should select the ≥99% purity grade to minimize amine impurity interference with chromium coordination chemistry.

Synthesis of C3-Piperazinyl-Substituted Quinolines as c-Met Kinase Inhibitor Precursors

This compound functions as a critical building block in the one-pot Friedländer-type synthesis of C3-piperazinyl-substituted quinolines, which serve as precursors to potent c-Met inhibitors . The diethyl acetal protecting group enables controlled, in situ generation of the reactive piperidineacetaldehyde species required for cyclocondensation, while maintaining storage stability under inert atmosphere at room temperature . This validated synthetic route is scalable and supports medicinal chemistry SAR campaigns targeting kinase inhibition.

Superacid-Mediated Synthesis of Aryl-Substituted Piperidines from Piperidones

In superacid-catalyzed transformations of piperidones, 1-(2,2-diethoxyethyl)piperidine acts as a reactant enabling the synthesis of aryl-substituted piperidine derivatives . The N-acetal functionality provides the requisite nucleophilic character for electrophilic aromatic substitution pathways under superacid conditions. Alternative piperidine derivatives lacking the acetal moiety or bearing different N-substituents do not participate in this specific transformation, as documented in the vendor application literature .

Physical Organic Chemistry Studies of Elimination Reaction Mechanisms

The compound is utilized as a reactant in mechanistic studies of elimination reactions . Its defined N-alkyl acetal structure, combined with the well-characterized physical properties (bp 219-221 °C, density 0.915 g/mL, refractive index n20/D 1.443), enables precise stoichiometric control and reproducible kinetic measurements. The 95% technical grade is typically sufficient for these studies, though researchers requiring trace impurity control for mechanistic interpretation should consider the ≥99% grade .

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